molecular formula C12H9N3OS B6252497 5-(furan-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol CAS No. 1547639-28-0

5-(furan-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B6252497
CAS No.: 1547639-28-0
M. Wt: 243.3
InChI Key:
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Description

5-(Furan-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol: is a heterocyclic compound featuring a furan ring, a phenyl group, and a triazole ring with a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(furan-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via the cyclization of hydrazine derivatives with carbon disulfide, followed by reaction with an appropriate aldehyde or ketone.

    Introduction of the Furan Ring: The furan ring can be introduced through a coupling reaction, such as the Suzuki-Miyaura coupling, where a furan boronic acid derivative reacts with a halogenated triazole intermediate.

    Thiol Group Addition: The thiol group is introduced by treating the triazole intermediate with thiourea under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Key considerations include the selection of catalysts, solvents, and reaction conditions that are scalable and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The triazole ring can undergo reduction to form dihydrotriazoles.

    Substitution: The phenyl and furan rings can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or catalytic hydrogenation.

    Substitution: Halogenating agents, nitrating agents, or sulfonating agents.

Major Products

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Dihydrotriazoles.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, 5-(furan-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

This compound has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their therapeutic potential. The triazole ring is a known pharmacophore, and modifications to the furan and phenyl groups can lead to compounds with improved efficacy and reduced toxicity.

Industry

In materials science, this compound can be used in the development of new materials with specific electronic, optical, or mechanical properties. Its heterocyclic structure is beneficial for creating polymers and other advanced materials.

Mechanism of Action

The mechanism by which 5-(furan-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol exerts its effects involves interactions with various molecular targets. The triazole ring can coordinate with metal ions, influencing enzymatic activity. The thiol group can form disulfide bonds, affecting protein function. The furan and phenyl groups can participate in π-π interactions, influencing molecular recognition processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Furan-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol
  • 4-Phenyl-4H-1,2,4-triazole-3-thiol
  • 5-(Thiophen-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol

Uniqueness

Compared to similar compounds, 5-(furan-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol offers a unique combination of electronic properties and reactivity due to the presence of the furan ring. This makes it particularly useful in applications requiring specific electronic characteristics and reactivity profiles.

Properties

CAS No.

1547639-28-0

Molecular Formula

C12H9N3OS

Molecular Weight

243.3

Purity

95

Origin of Product

United States

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